molecular formula C15H19N3O7 B014071 Pugnac CAS No. 132489-69-1

Pugnac

Numéro de catalogue B014071
Numéro CAS: 132489-69-1
Poids moléculaire: 353.33 g/mol
Clé InChI: PBLNJFVQMUMOJY-JXZOILRNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction PUGNAc, O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent inhibitor of N-acetylhexosaminidase and has been widely studied for its biochemical properties and effects on various enzymes. It serves as a crucial tool in the study of enzyme inhibition and the modulation of biological pathways, particularly those involving O-GlcNAcase and human beta-hexosaminidase. Its molecular structure and the introduction of various analogues have led to significant insights into enzyme selectivity and mechanism of action (Mitchell Hattie et al., 2016).

Synthesis Analysis The synthesis of PUGNAc and its analogues involves strategies aimed at modifying its phenyl group to achieve selective inhibition of N-acetyl-D-glucosaminidases. A divergent synthesis approach has facilitated the creation of 2-acyl derivatives of PUGNAc, yielding selective inhibitors of O-GlcNAcase by exploiting differences in the active site architectures of related enzymes. These synthetic routes have enabled the exploration of PUGNAc's potential as a selective tool in biochemical research (K. Stubbs et al., 2006).

Molecular Structure Analysis PUGNAc’s molecular structure, featuring an O-(2-acetamido-2-deoxy-D-glucopyranosylidene) moiety and a carbamate group, is crucial for its inhibitory activity. The structural analysis and modifications have revealed its interaction with enzymes like O-GlcNAcase and the significance of the phenyl group's position and substitutions for selectivity and potency. The stereochemistry of the oxime moiety in PUGNAc is critical for its activity, with the Z isomer showing significantly higher potency as an O-GlcNAcase inhibitor (M. Perreira et al., 2006).

Chemical Reactions and Properties PUGNAc’s chemical reactivity and properties have been extensively studied to understand its role as an enzyme inhibitor. It acts as a transition state analogue for human O-GlcNAcase, illustrating the enzyme's catalytic mechanism and providing insights into the design of selective inhibitors. The analysis of PUGNAc and its analogues has shed light on the molecular basis for selectivity differences among inhibitors and their mimicry of the enzyme-stabilized transition state (G. Whitworth et al., 2007).

Physical Properties Analysis The physical properties of PUGNAc, including its solubility, stability, and interaction with biomolecules, are essential for its application in biological systems. Its potent inhibition of O-GlcNAcase is dependent upon the stereochemistry of the oxime moiety, which influences its physical interaction with the enzyme and subsequent biological effects. The separation and definition of PUGNAc isomers have provided valuable information on the compound's physical behavior and its role in modulating enzyme activity (M. Perreira et al., 2006).

Chemical Properties Analysis The chemical properties of PUGNAc, particularly its ability to inhibit specific enzymes selectively, have been the focus of extensive research. Its action as a selective inhibitor of O-GlcNAcase over lysosomal beta-hexosaminidases highlights the compound's utility in exploring the biological roles of post-translational modifications like O-GlcNAcylation. Through structural modifications and analysis, researchers have developed PUGNAc derivatives that offer enhanced selectivity and potency, further elucidating the compound's chemical interactions and its potential therapeutic applications (G. Whitworth et al., 2007).

Applications De Recherche Scientifique

Application in Glycobiology

  • Field : Glycobiology
  • Application Summary : PUGNAc is widely used as a β-N-acetylglucosaminidase (OGA) inhibitor to increase global O-N-acetylglucosamine (GlcNAc) levels . It has been used to study the effects of elevated O-GlcNAc levels, including insulin resistance .
  • Methods : The pro-survival action of insulin was examined upon serum deprivation in the presence of PUGNAc as well as two selective OGA inhibitors (GlcNAcstatin-g and Thiamet-G), and a selective lysosomal hexosaminidase inhibitor (INJ2) .
  • Results : PUGNAc inhibits the pro-survival action of insulin but this effect is not recapitulated by the selective OGA inhibitors suggesting that elevation in O-GlcNAc levels alone is not responsible for PUGNAc’s effect on the anti-apoptotic action of insulin .

Application in Diabetes Research

  • Field : Diabetes Research
  • Application Summary : PUGNAc has been used to study insulin resistance in skeletal muscle .
  • Methods : Rat epitrochlearis muscles were incubated for 19 hours with 100 μmol/l PUGNAc .
  • Results : Incubation with PUGNAc resulted in a marked increase in O-GlcNAcylation of multiple proteins and reduced glucose transport with a physiologic insulin concentration without affecting glucose transport without insulin or with supraphysiologic insulin .

Application in Computational Chemistry

  • Field : Computational Chemistry
  • Application Summary : PUGNAc and its derivatives have been studied for their potency and selectivity against GH3, GH20, and GH84 β-N-acetyl-D-hexosaminidases . These enzymes play crucial roles in diverse physiological functions including antibacterial synergists, pathogen defense, virus infection, lysosomal storage, and protein glycosylation .
  • Methods : PUGNAc and two of its derivatives (N-valeryl-PUGNAc and EtBuPUG) were selected as model compounds and docked into the active pockets of VcNagZ, HsHexB, and hOGA, respectively . Molecular dynamics simulations of the nine systems were performed to systematically compare their binding modes .

Application in Insulin Resistance Study

  • Field : Diabetes Research
  • Application Summary : PUGNAc has been used to study insulin resistance in skeletal muscle .
  • Methods : Rat epitrochlearis muscles were incubated for 19 hours with 100 μmol/l PUGNAc .
  • Results : Incubation with PUGNAc resulted in a marked increase in O-GlcNAcylation of multiple proteins and reduced glucose transport with a physiologic insulin concentration without affecting glucose transport without insulin or with supraphysiologic insulin .

Application in Alzheimer’s Disease Research

  • Field : Alzheimer’s Disease Research
  • Application Summary : PUGNAc and its derivatives have been studied for their potency and selectivity against GH3, GH20, and GH84 β-N-acetyl-D-hexosaminidases . These enzymes play crucial roles in diverse physiological functions including antibacterial synergists, pathogen defense, virus infection, lysosomal storage, and protein glycosylation . In particular, the human GH84 β-N-acetyl-D-hexosaminidase (hOGA) has been found to be implicated in Alzheimer’s disease .
  • Methods : PUGNAc and two of its derivatives (N-valeryl-PUGNAc and EtBuPUG) were selected as model compounds and docked into the active pockets of VcNagZ, HsHexB, and hOGA, respectively . Molecular dynamics simulations of the nine systems were performed to systematically compare their binding modes .
  • Results : The results show that PUGNAc is deeply-buried in the active pockets of all three enzymes, which indicates its potency (but not selectivity) against VcNagZ, HsHexB, and hOGA .

Application in β-lactam Resistance Study

  • Field : Antibacterial Research
  • Application Summary : PUGNAc and its derivatives have been studied for their potency and selectivity against GH3, GH20, and GH84 β-N-acetyl-D-hexosaminidases . These enzymes play crucial roles in diverse physiological functions including antibacterial synergists, pathogen defense, virus infection, lysosomal storage, and protein glycosylation . In particular, the GH3 β-N-acetyl-D-hexosaminidase of V. cholerae (VcNagZ) has been found to be implicated in β-lactam resistance .
  • Methods : PUGNAc and two of its derivatives (N-valeryl-PUGNAc and EtBuPUG) were selected as model compounds and docked into the active pockets of VcNagZ, HsHexB, and hOGA, respectively . Molecular dynamics simulations of the nine systems were performed to systematically compare their binding modes .
  • Results : The results show that PUGNAc is deeply-buried in the active pockets of all three enzymes, which indicates its potency (but not selectivity) against VcNagZ, HsHexB, and hOGA .

Propriétés

IUPAC Name

[(Z)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNJFVQMUMOJY-JXZOILRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117756
Record name D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, δ-lactone, (1Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pugnac

CAS RN

132489-69-1
Record name D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, δ-lactone, (1Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132489-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132489691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, δ-lactone, (1Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PUGNAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWZ7VE64B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pugnac
Reactant of Route 2
Pugnac
Reactant of Route 3
Pugnac
Reactant of Route 4
Pugnac
Reactant of Route 5
Pugnac
Reactant of Route 6
Pugnac

Citations

For This Compound
2,840
Citations
SY Park, J Ryu, W Lee - Experimental & molecular medicine, 2005 - nature.com
… The total protein levels in whole-cell lysates were not affected by PUGNAc treatment, … with PUGNAc for 12 h. We also treated primary adipocytes with varying concentrations of PUGNAc …
Number of citations: 189 0-www-nature-com.brum.beds.ac.uk
EB Arias, J Kim, GD Cartee - Diabetes, 2004 - Am Diabetes Assoc
… PUGNAc on skeletal muscle. Incubation of rat epitrochlearis muscles for 19 h with 100 μmol/l PUGNAc … glucose uptake was diminished by PUGNAc, we found no PUGNAc effect on Akt …
Number of citations: 185 diabetesjournals.org
GE Whitworth, MS Macauley, KA Stubbs… - Journal of the …, 2007 - ACS Publications
… lysosomal β-hexosamindases, with PUGNAc derivatives showing modest selectivities and … log(K I ) for PUGNAc and NAG-thiazoline. These relationships suggest that PUGNAc is a poor …
Number of citations: 186 0-pubs-acs-org.brum.beds.ac.uk
KA Stubbs, N Zhang, DJ Vocadlo - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
A divergent route facilitating the rapid synthesis of a series of O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate (PUGNAc)-based inhibitors, bearing different …
Number of citations: 80 0-pubs-rsc-org.brum.beds.ac.uk
L Zou, S Yang, S Hu, IH Chaudry, RB Marchase… - Shock, 2007 - journals.lww.com
… -d-glucopyranosylidene) amino-N-phenylcarbamate (PUGNAc). The goal of this study, therefore, was to determine whether PUGNAc administration after TH also improves recovery of …
Number of citations: 111 journals.lww.com
JC Gandy, AE Rountree, GN Bijur - FEBS letters, 2006 - Elsevier
The Ser/Thr kinase Akt1 is activated by growth factors subsequent to its phosphorylation on Thr308 and Ser473. In the present study, Akt1 was found to be constitutively modified with O-…
KA Stubbs, MS Macauley, DJ Vocadlo - Angewandte Chemie, 2009 - Wiley Online Library
… Despite its benefits, one limitation of PUGNAc is its … a galacto-configured C-4 epimer of PUGNAc appeared to be a simple route to … synthesized Galactose-PUGNAc 1 (Gal-PUGNAc), and …
J Riegger, J Baumert, F Zaucke… - International Journal of …, 2021 - mdpi.com
… While GlcNAc and PUGNAc resulted in significant cell protection after trauma, only PUGNAc increased COL2 biosynthesis. Moreover, PUGNAc and both glucosamine derivatives had …
Number of citations: 8 0-www-mdpi-com.brum.beds.ac.uk
B Shanmugasundaram, AW Debowski… - Chemical …, 2006 - pubs.rsc.org
… Somewhat surprisingly, despite its obvious structural relationship to PUGNAc 1, the inhibitor is not as potent as PUGNAc with either enzyme. In light of these results we considered that the …
Number of citations: 61 0-pubs-rsc-org.brum.beds.ac.uk
H Mohan, A Vasella - Helvetica Chimica Acta, 2000 - Wiley Online Library
… An Improved Synthesis of 2-Acetamido-2-deoxyd-gluconohydroximolactone (PUGNAc), A Strong Inhibitor of bN-Acetylglucosaminidases … The phenylcarbamate 1 (PUGNAc for …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.